molecular formula C12H14N2O B13305133 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

Katalognummer: B13305133
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: PFUPWZIVNHSXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a methyl group at the 4-position and an amine group at the 3-position, which is further bonded to a 5-methylfuran-2-ylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyridine ring through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.

    Attachment of the Amine Group: The amine group can be introduced at the 3-position through a nucleophilic substitution reaction using ammonia or an amine derivative.

    Attachment of the 5-Methylfuran-2-ylmethyl Group: The final step involves the attachment of the 5-methylfuran-2-ylmethyl group to the amine group through a reductive amination reaction using a suitable reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine: Similar structure but with the amine group at the 2-position.

    4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-4-amine: Similar structure but with the amine group at the 4-position.

    4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-5-amine: Similar structure but with the amine group at the 5-position.

Uniqueness

The uniqueness of 4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 5-methylfuran-2-ylmethyl group enhances its reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H14N2O/c1-9-5-6-13-8-12(9)14-7-11-4-3-10(2)15-11/h3-6,8,14H,7H2,1-2H3

InChI-Schlüssel

PFUPWZIVNHSXFF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC=C1)NCC2=CC=C(O2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.